
Dexchlorpheniramine
概要
説明
デクスクロルフェニラミンは、抗コリン作用を有する抗ヒスタミン剤であり、花粉症やじんましんなどのアレルギー性疾患の治療に使用されます。 クロルフェニラミンの薬理学的に活性なデキストロ回転異性体です 。 デクスクロルフェニラミンは、1959年に医療用途に導入され、1962年に特許を取得しました .
準備方法
化学反応の分析
デクスクロルフェニラミンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる代謝産物を生成することができます。
還元: 還元反応は、その構造を修飾し、薬理学的特性を変化させる可能性があります。
置換: 特に塩素原子を含む置換反応は、異なる誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
デクスクロルフェニラミンは、いくつかの科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
Dexchlorpheniramine maleate acts as an antagonist of the H1 histamine receptors, effectively blocking the actions of endogenous histamine. This action mitigates symptoms associated with allergic reactions, such as bronchoconstriction, vasodilation, and increased capillary permeability. The pharmacokinetics of this compound indicate a half-life of approximately 20-30 hours, with oral bioavailability reported at around 40.5% in animal studies .
Therapeutic Applications
1. Allergic Rhinitis and Conjunctivitis
- This compound is widely prescribed for both seasonal and perennial allergic rhinitis. It alleviates symptoms such as sneezing, itching, and nasal congestion .
- It is also effective in treating allergic conjunctivitis caused by inhalant allergens or food .
2. Urticaria and Angioedema
- The compound is utilized in managing mild uncomplicated allergic skin manifestations like urticaria and angioedema. It helps control symptoms associated with these conditions .
3. Common Cold Relief
- This compound is often included in combination therapies for symptomatic relief of the common cold, addressing symptoms like runny nose and sneezing .
4. Adverse Reactions Management
- The drug can ameliorate allergic reactions to blood or plasma transfusions and is used in cases of dermographism .
Research Findings
Recent studies have investigated this compound's safety profile and its effects on human cells:
Cytotoxicity and Genotoxicity Studies
- A study assessing the cytotoxicity of this compound on peripheral blood mononuclear cells (PBMCs) found no significant adverse effects on cell viability or lymphocyte populations at various concentrations . This indicates a favorable safety profile for therapeutic use.
Case Studies on Hypersensitivity
- A case report documented hypersensitivity reactions to this compound in a patient with a history of urticaria, highlighting the need for careful monitoring when administering this medication .
Comparative Efficacy
A comparative analysis of this compound with other antihistamines has shown that while it may cause mild sedation initially, tolerance develops with prolonged use. For instance, studies have indicated that repeated doses can lead to diminished sedative effects over time .
作用機序
類似化合物との比較
デクスクロルフェニラミンは、クロルフェニラミンやデキストロブロムフェニラミンなどの他の第1世代抗ヒスタミン剤と類似しています。 クロルフェニラミンのS-エナンチオマーであり、薬理学的により活性で強力です 。 クロルフェニラミンと比較して、デクスクロルフェニラミンはヒスタミン受容体への親和性が高く、約2倍活性があります .
類似化合物
- クロルフェニラミン
- デキストロブロムフェニラミン
- ブロムフェニラミン
デクスクロルフェニラミンは、ラセミ体混合物や他の類似化合物と比較して、アレルギー性疾患の治療における高い効力と有効性を備えている点が特徴です .
生物活性
Dexchlorpheniramine is a first-generation antihistamine primarily used to treat allergic conditions. As the d-isomer of chlorpheniramine, it exhibits enhanced antihistaminic activity and is recognized for its ability to competitively block H1 receptors. This article delves into the biological activity of this compound, highlighting its pharmacological properties, cytotoxicity studies, case reports, and comparative efficacy data.
Pharmacological Properties
This compound's mechanism of action involves the competitive antagonism of histamine at H1-receptor sites, which prevents the physiological effects of histamine such as bronchoconstriction and vasodilation. This compound has shown:
- High Antihistaminic Activity : It is approximately twice as potent as chlorpheniramine in blocking H1 receptors.
- Moderate Anticholinergic Effects : While it can induce anticholinergic side effects, these are generally less pronounced compared to other first-generation antihistamines.
- Minimal Sedative Effects : Although it can cause sedation, this effect is significantly lower than that observed with many other antihistamines .
Cytotoxicity and Genotoxicity Studies
Recent studies have evaluated the cytotoxic and genotoxic potential of this compound in vitro. A comprehensive study assessed its effects on human peripheral blood mononuclear cells (PBMCs) at various concentrations (0.5 to 50 ng/mL). Key findings include:
- Cell Viability : this compound did not significantly affect cell viability across tested concentrations, maintaining approximately 98% viability in PBMC cultures .
- Lymphocyte Subpopulations : There was a notable reduction in CD3+ and CD4+ lymphocyte populations at higher concentrations (50 ng/mL), indicating potential lymphotoxicity under specific conditions .
- Mutagenicity Assessment : No numerical or structural chromosomal alterations were observed, suggesting that this compound does not pose a mutagenic risk at therapeutic concentrations .
Case Studies
A notable case report highlighted hypersensitivity reactions associated with chlorpheniramine (and by extension, this compound). A 45-year-old female patient experienced urticaria after taking cold medications containing chlorpheniramine. Provocation tests confirmed hypersensitivity to chlorpheniramine but not to other common allergens. This emphasizes the need for caution when prescribing this compound to patients with known sensitivities .
Comparative Efficacy
A comparative study evaluated the efficacy of this compound against terfenadine in managing hay fever symptoms. The results indicated that this compound was significantly more effective in controlling symptoms than terfenadine at equivalent doses. This finding reinforces its clinical utility as an effective treatment for allergic rhinitis .
Summary of Research Findings
Study Aspect | Findings |
---|---|
Antihistaminic Activity | This compound is twice as potent as chlorpheniramine in blocking H1 receptors. |
Cytotoxicity | Maintained ~98% cell viability; lymphotoxicity observed at high concentrations. |
Genotoxicity | No mutagenic risk; no chromosomal alterations detected. |
Clinical Efficacy | More effective than terfenadine for hay fever symptom control. |
Hypersensitivity Case Study | Documented case of hypersensitivity requiring avoidance of chlorpheniramine. |
特性
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50180225 | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C @ 1.0 mm Hg /Racemate/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
25523-97-1 | |
Record name | (+)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexchlorpheniramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexchlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexchlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexchlorpheniramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexchlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |
Record name | DEXCHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dexchlorpheniramine?
A1: this compound maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].
Q2: How does this compound impact allergic reactions?
A2: By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].
Q3: What is the molecular formula and weight of this compound maleate?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound maleate.
Q4: Is there spectroscopic data available for this compound in these research articles?
A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for this compound [, , , ].
Q5: What is known about the stability of this compound under various conditions?
A5: One study explored the stability of this compound maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].
Q6: Are there specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?
A6: Research indicates that formulating this compound maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].
Q7: What are the pharmacokinetic parameters of this compound?
A7: A study examining the pharmacokinetics of this compound maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].
Q8: What are the known adverse effects associated with this compound?
A8: A common adverse effect associated with this compound is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].
Q9: Are there any reported cases of hypersensitivity reactions to this compound?
A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of this compound, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and this compound, although further investigation is needed to confirm this interaction [].
Q10: Which analytical techniques have been employed to quantify this compound in biological samples?
A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify this compound in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.
Q11: Are there any validated analytical methods for analyzing this compound in pharmaceutical formulations?
A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, this compound maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].
Q12: Does this compound interact with alcohol?
A12: Combining this compound with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。